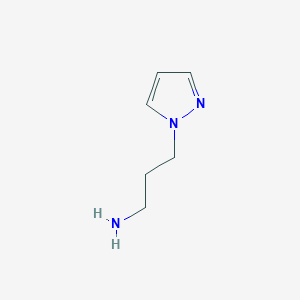

3-(1H-pyrazol-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXVMXHCFBPCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427483 | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75653-86-0 | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-pyrazol-1-yl)propan-1-amine chemical properties

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-amine: Properties, Synthesis, and Applications

Executive Summary

This compound is a versatile bifunctional molecule integrating the pharmaceutically significant pyrazole ring with a reactive primary amine via a flexible propyl linker. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We delve into its core chemical and physical properties, provide a detailed spectroscopic profile, and outline a robust, field-proven synthetic protocol. Furthermore, this document explores the molecule's reactivity, highlighting its utility as a scaffold for chemical library synthesis and its potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for future research and development endeavors.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, make it a privileged scaffold in drug design.[3] The pyrazole ring can also function as a bioisostere for aryl rings, often improving key drug-like properties such as lipophilicity and solubility.[3]

Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][4] The US Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, underscoring the scaffold's clinical and commercial significance.[3] this compound serves as a key building block, providing a direct entry point to harness the therapeutic potential of the pyrazole core by enabling diverse functionalization through its terminal amino group.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 75653-86-0 | [6] |

| Molecular Formula | C₆H₁₁N₃ | [5][6] |

| Molecular Weight | 125.17 g/mol | [6][7] |

| Monoisotopic Mass | 125.0953 Da | [5] |

| Appearance | White crystalline solid (typical for salts) | [8] (analogue) |

| Predicted XlogP | -1.0 | [5] |

| Solubility | Soluble in water and polar organic solvents | [8] (analogue) |

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data represent expected characteristic signals based on its structure and data from analogous compounds.[9][10][11]

¹H NMR Spectroscopy

-

Pyrazole Protons (3H): Three distinct signals are expected in the aromatic region. The proton at C4 (H-4) typically appears as a triplet around δ 6.2-6.3 ppm. The protons at C3 (H-3) and C5 (H-5) will appear further downfield, typically between δ 7.4-7.6 ppm, as doublets or multiplets.

-

Propyl Chain Protons (6H):

-

-N-CH₂- (2H): The methylene group attached to the pyrazole nitrogen (N-1) is expected to be a triplet around δ 4.4-4.5 ppm.

-

-CH₂-CH₂-CH₂- (2H): The central methylene group will appear as a multiplet (quintet) integrating to two protons, typically around δ 2.8-3.0 ppm.

-

-CH₂-NH₂ (2H): The methylene group adjacent to the primary amine will be a triplet around δ 2.9-3.0 ppm.

-

-

Amine Protons (2H): The -NH₂ protons typically appear as a broad singlet which can range from δ 1.5-3.0 ppm. Its position is concentration-dependent and it will exchange with D₂O.[12]

¹³C NMR Spectroscopy

-

Pyrazole Carbons (3C): Signals for the pyrazole ring carbons are expected at approximately δ 139-140 (C5), δ 128-129 (C3), and δ 106-107 (C4) ppm.[11]

-

Propyl Chain Carbons (3C): The aliphatic carbons are expected in the upfield region: ~δ 48-50 ppm (-N-C H₂-), ~δ 38-40 ppm (-C H₂-NH₂), and ~δ 30-32 ppm (-CH₂-C H₂-CH₂-).

Infrared (IR) Spectroscopy

-

N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[12]

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring appears above 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration for the primary amine is typically found in the 1590-1650 cm⁻¹ range.

-

C=N/C=C Stretch: Pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[11]

Mass Spectrometry

-

Nitrogen Rule: As a compound with an odd number of nitrogen atoms (three), this compound will have an odd-numbered molecular ion peak in its mass spectrum.[12]

-

Expected [M+H]⁺: In ESI-MS, the protonated molecular ion would be observed at m/z 126.10258.[5]

Synthesis Pathway and Mechanistic Rationale

A robust and scalable synthesis for this compound is critical for its utilization. The most logical and field-proven approach is a two-step sequence involving a Michael addition followed by nitrile reduction.

Rationale for Pathway Selection: This pathway is chosen for its reliability, use of readily available starting materials (pyrazole, acrylonitrile), and straightforward execution. The Michael addition of pyrazole is highly regioselective for the N-1 position under basic conditions, and the subsequent reduction of the nitrile to a primary amine is a high-yielding and well-documented transformation.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from pyrazole.

Part A: Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

-

Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a strong base such as Triton B (40% in methanol, ~0.05 eq).

-

Reagent Addition: Slowly add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40°C with external cooling if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of pyrazole by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid). Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Part B: Reduction to this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Dissolve the 3-(1H-pyrazol-1-yl)propanenitrile (1.0 eq) from Part A in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Reaction Monitoring: Monitor the disappearance of the nitrile starting material by TLC or LC-MS.

-

Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation or column chromatography (eluting with a DCM/Methanol/NH₄OH gradient) to afford the final product. For improved stability and handling, the free base can be converted to its hydrochloride salt.[13]

Chemical Reactivity and Derivatization

The molecule's structure offers two primary sites for chemical modification: the terminal primary amine and the pyrazole ring itself.

-

N-Acylation/Sulfonylation: The primary amine is a potent nucleophile and readily reacts with acyl chlorides, anhydrides, or activated esters to form stable amide derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR). Indeed, a series of N-propananilide derivatives have been synthesized and shown to possess neuroprotective properties.[9][14][15]

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, expanding the accessible chemical space.

-

Coordination Chemistry: The pyrazole N-2 nitrogen and the terminal primary amine can act as ligands, chelating with metal ions. Pyrazole-derived ligands are extensively used to construct coordination complexes and metal-organic frameworks (MOFs).[16][17][18] This property is valuable in materials science and catalysis.

-

Electrophilic Substitution on Pyrazole Ring: While the pyrazole ring is relatively electron-rich, electrophilic substitution (e.g., halogenation, nitration) typically occurs at the C4 position. However, these reactions often require forcing conditions and careful optimization to avoid side reactions.

Sources

- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. turkjps.org [turkjps.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic data for 3-(1H-pyrazol-1-yl)propan-1-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1H-pyrazol-1-yl)propan-1-amine

Introduction

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide-ranging biological activities and applications in the development of pharmaceuticals and agrochemicals.[1][2] These five-membered heterocyclic compounds serve as versatile building blocks in the design of novel therapeutic agents.[3] A thorough and unambiguous structural characterization is paramount to advancing any synthesized compound from the laboratory to clinical application. This process relies on a suite of spectroscopic techniques that, when used in concert, provide a complete picture of the molecule's identity, purity, and atomic connectivity.

This guide offers a comprehensive, in-depth analysis of the expected spectroscopic data for This compound , a molecule featuring the pyrazole core linked to a flexible aminopropyl sidechain. As a Senior Application Scientist, this document is structured to provide not just raw data, but the underlying scientific rationale for experimental design and data interpretation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols and interpretations are grounded in established principles and data from closely related pyrazole analogues, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.[4][5]

Molecular Structure and Analytical Workflow

The first step in any characterization is understanding the molecule's fundamental structure. This compound (Molecular Formula: C₆H₁₁N₃, Molecular Weight: 125.17 g/mol ) consists of a pyrazole ring attached via a nitrogen atom to a three-carbon aliphatic chain terminating in a primary amine.[6]

Caption: Chemical structure of this compound.

The characterization of such a novel compound follows a logical and structured workflow, beginning with synthesis and purification, followed by a multi-technique spectroscopic analysis to confirm its structure and purity unequivocally.

Caption: Standard workflow for synthesis and structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of atoms within the molecule.[7]

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a quantitative count of protons in different electronic environments. For this compound, we expect distinct signals for the three pyrazole ring protons and the six protons on the propyl chain. The coupling between adjacent, non-equivalent protons will cause these signals to split, providing direct evidence of the chain's connectivity.

-

Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, such as a Bruker Avance instrument.[9]

-

Data Acquisition:

-

Frequency: Acquire the spectrum at the corresponding proton frequency (e.g., 400 MHz).

-

Parameters: Use a spectral width of ~15 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and accumulate 16-32 scans to achieve a good signal-to-noise ratio.[8]

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks to determine the relative proton ratios.

The predicted chemical shifts are based on known values for pyrazole rings and aliphatic amines.[9][10] The pyrazole protons (H-3, H-4, H-5) are in the aromatic region, deshielded by the ring current. The propyl chain protons appear in the more shielded aliphatic region.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Interpretation |

| H-5 | ~7.5 - 7.6 | Doublet (d) | 1H | Located adjacent to two nitrogen atoms, making it the most deshielded proton on the ring. It is coupled to H-4. |

| H-3 | ~7.4 - 7.5 | Doublet (d) | 1H | Deshielded aromatic proton, coupled to H-4. |

| H-4 | ~6.2 - 6.3 | Triplet (t) | 1H | Coupled to both H-3 and H-5, resulting in a triplet. It is the most shielded of the ring protons.[9] |

| N-CH₂ (α) | ~4.1 - 4.3 | Triplet (t) | 2H | The methylene group directly attached to the pyrazole nitrogen is deshielded. It is coupled to the adjacent methylene group (β). |

| CH₂-CH₂-N (β) | ~2.0 - 2.2 | Quintet | 2H | This central methylene group is coupled to both the α and γ methylene groups, resulting in a complex multiplet (quintet). |

| CH₂-NH₂ (γ) | ~2.7 - 2.9 | Triplet (t) | 2H | The methylene group attached to the terminal amine is deshielded by the electronegative nitrogen. It is coupled to the β-CH₂ group. |

| NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. Their chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. While it requires more scans due to the low natural abundance of ¹³C, it provides unambiguous evidence for the number of unique carbon environments. For our target molecule, we expect to see six distinct signals corresponding to the six carbon atoms.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same spectrometer, switching to the appropriate carbon frequency (e.g., 100.6 MHz for a 400 MHz instrument).[9]

-

Data Acquisition:

-

Parameters: Use a spectral width of ~220 ppm, a 45° pulse angle, and a relaxation delay of 2-5 seconds.

-

Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the deuterated solvent signal for chemical shift referencing.

The predicted chemical shifts are based on reference data for pyrazoles and aliphatic chains.[9][11] The pyrazole carbons are found in the aromatic region (>100 ppm), while the sp³ hybridized carbons of the propyl chain are in the upfield region.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Interpretation |

| C-5 | ~139 - 141 | The most deshielded carbon of the pyrazole ring, adjacent to two nitrogen atoms. |

| C-3 | ~128 - 130 | Aromatic carbon of the pyrazole ring. |

| C-4 | ~105 - 107 | The most shielded of the pyrazole ring carbons, consistent with data from similar pyrazole structures.[9] |

| N-CH₂ (α) | ~48 - 52 | The carbon atom directly bonded to the pyrazole nitrogen. |

| CH₂-CH₂-N (β) | ~32 - 35 | The central carbon of the propyl chain. |

| CH₂-NH₂ (γ) | ~39 - 42 | The carbon atom bonded to the terminal primary amine. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF instrument, equipped with an ESI source.[12]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and analyze the isotopic pattern. Correlate the exact mass with the calculated mass for the molecular formula C₆H₁₁N₃.

The primary observation will be the protonated molecular ion. High-resolution mass spectrometry would confirm the elemental composition.

Table of Predicted Ions:

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 126.1026 | Protonated molecular ion. This will be the base peak. |

| [M+Na]⁺ | 148.0845 | Sodium adduct, often observed with ESI.[13] |

Trustworthiness: The fragmentation pattern provides a self-validating system for the proposed structure. The weakest bonds are most likely to cleave. In this molecule, the C-C bonds of the propyl chain are likely points of fragmentation.

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine, the C-H bonds of the pyrazole ring and alkyl chain, and the C=N/C=C bonds within the pyrazole ring.

-

Sample Preparation: The sample can be analyzed neat as a thin liquid film between two KBr plates or as a solid mixed with KBr powder and pressed into a pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

The interpretation of the IR spectrum involves correlating the observed absorption bands with known vibrational frequencies for specific functional groups.[14][15]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3400 - 3250 (medium, two bands) | N-H stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amine.[15] |

| 3100 - 3000 (medium) | =C-H stretch | Pyrazole Ring | Aromatic C-H stretching vibrations typically occur at frequencies just above 3000 cm⁻¹.[14] |

| 3000 - 2850 (medium) | -C-H stretch | Propyl Chain | Aliphatic C-H stretching vibrations from the CH₂ groups. |

| ~1650 - 1580 (medium) | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group.[15] |

| ~1600 - 1475 (variable) | C=N, C=C stretch | Pyrazole Ring | These absorptions are characteristic of the pyrazole ring system, similar to those seen in other pyrazole derivatives.[9] |

| ~1470 - 1450 (medium) | C-H bend | Propyl Chain | Bending (scissoring) vibrations of the CH₂ groups. |

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. Finally, IR spectroscopy provides a rapid and reliable confirmation of the key functional groups present in the molecule. This guide, by synthesizing established protocols and interpreting predictive data based on authoritative sources, provides a robust framework for researchers to confidently characterize this and other novel pyrazole derivatives, ensuring the scientific integrity required for progression in the fields of chemical research and drug development.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. (n.d.). Benchchem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI.

- This compound. (n.d.). PubChemLite.

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turk J Pharm Sci.

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PMC - PubMed Central.

- This compound | CAS 75653-86-0. (n.d.). Santa Cruz Biotechnology.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.

- Table of Characteristic IR Absorptions. (n.d.).

- ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- IR Chart. (n.d.).

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. mdpi.com [mdpi.com]

- 13. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. orgchemboulder.com [orgchemboulder.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Biological Activity

Abstract: The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of compounds with a remarkably broad spectrum of biological activities. This guide provides an in-depth exploration of the biological significance of pyrazole-containing compounds, intended for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action across major therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) applications. Through detailed case studies of marketed drugs such as Celecoxib and Rimonabant, we will illuminate the structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide presents foundational synthetic protocols and visualizes complex biological pathways and experimental workflows, offering both theoretical grounding and practical insights for the ongoing development of novel pyrazole-based agents.

Introduction: The Rise of a Privileged Scaffold

A pyrazole is a five-membered heterocyclic compound with the molecular formula C₃H₄N₂.[1] Its journey into the annals of pharmacology began with the synthesis of Antipyrine in the 1880s, one of the earliest synthetic analgesics.[2][3] Since then, the pyrazole nucleus has proven to be a remarkably versatile framework for drug design.[2] Its status as a privileged scaffold stems from several key features: the two nitrogen atoms provide sites for hydrogen bonding, the aromatic ring serves as a rigid core to orient substituents, and its multiple positions (N1, C3, C4, C5) allow for extensive chemical modification to fine-tune pharmacological properties and target specificity.[4][5] This adaptability has allowed pyrazole derivatives to address an incredible diversity of biological targets, cementing their role in modern therapeutics and agrochemicals.[6][7][8]

The Spectrum of Biological Significance

The pyrazole core is a chameleon in the world of pharmacology, capable of being tailored to interact with a wide range of biological targets. This section explores its impact on several key areas of medicine and beyond.

Anti-inflammatory Activity: The COX-2 Inhibition Story

One of the most significant successes of pyrazole-based drug design is in the field of anti-inflammatory medicine. Inflammation is a complex biological response mediated by signaling molecules called prostaglandins.[2][9] The production of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[10] COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is primarily induced at sites of inflammation.[10] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[2][11]

Mechanism of Action & Case Study: Celecoxib (Celebrex) Celecoxib is a diaryl-substituted pyrazole that was designed for selective inhibition of the COX-2 enzyme.[12] Its structure is key to its selectivity. The pyrazole core orients two phenyl rings in a specific conformation. One of these rings bears a sulfonamide (-SO₂NH₂) group, which is crucial for its mechanism. The active site of the COX-2 enzyme has a larger, hydrophilic side pocket that is absent in COX-1.[11] Celecoxib's sulfonamide side chain binds to this specific hydrophilic region, anchoring it within the COX-2 active site and blocking prostaglandin synthesis with 10-20 times more selectivity over COX-1.[11] This targeted action provides potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal risks associated with non-selective NSAIDs.[9][10][12]

Anticancer Activity: Targeting Uncontrolled Proliferation

The pyrazole scaffold has emerged as a powerful tool in oncology, with numerous derivatives designed to interfere with the cellular machinery that drives cancer growth.[5][13][14] These compounds often function by inhibiting protein kinases—enzymes that regulate cell growth, differentiation, and survival, and are frequently dysregulated in cancer.[5]

Mechanisms of Action: Pyrazole derivatives have been developed to target a wide range of kinases and other crucial cancer-related targets:

-

Protein Kinase Inhibition: Many pyrazole compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like EGFR, VEGFR-2, CDKs, and BTK, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[13][15][16][17]

-

Tubulin Polymerization Inhibition: Certain pyrazoles can disrupt the formation of microtubules, which are essential for cell division (mitosis). This action leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][13]

-

Induction of Apoptosis: Beyond kinase inhibition, some pyrazoles can trigger apoptosis through various other mechanisms, including the modulation of pro- and anti-apoptotic proteins.[18]

| Compound Class/Example | Target(s) | Representative IC₅₀ Value | Reference |

| Indole-Pyrazole Hybrid | CDK2 | 0.074 µM | [13] |

| Pyrazole Carbaldehyde Deriv. | PI3 Kinase | 0.25 µM (against MCF7 cells) | [13] |

| Pyrazole-based Inhibitor | TβRI Kinase | 15 nM (Kᵢ value) | [19] |

| Substituted Pyrazole | p38 MAP Kinase | Potent Inhibition | [20] |

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics and antifungals.[21] The pyrazole scaffold has been extensively investigated for this purpose, leading to the development of compounds with significant activity against a range of pathogens.[21][22][23] Some derivatives have demonstrated potent antibacterial action against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, including drug-resistant strains.[3][24] In fact, approved antibiotics such as Cefoselis incorporate a pyrazole moiety, highlighting the scaffold's utility in this field.[24] The mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[24]

CNS Activity: Modulating Neurological Pathways

Pyrazole derivatives can cross the blood-brain barrier, making them suitable candidates for targeting the central nervous system.

Case Study: Rimonabant (Acomplia) Rimonabant was developed as a selective antagonist or inverse agonist for the cannabinoid-1 (CB1) receptor.[25][26] The endocannabinoid system is a key regulator of appetite and energy balance.[27][28] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic markers like HDL cholesterol and triglycerides.[25][27] It was initially approved in Europe for the treatment of obesity.[26] However, the CB1 receptor is also deeply involved in mood regulation. The blockade of this receptor led to significant psychiatric side effects, including depression and anxiety, which ultimately resulted in the drug's withdrawal from the market.[25][26] The story of Rimonabant serves as a critical lesson in drug development, emphasizing the challenge of achieving target selectivity without disrupting unintended physiological processes.

Agrochemical Applications

The biological activity of pyrazoles is not limited to medicine. The scaffold is a critical component in modern agriculture. Pyrazole amide compounds, in particular, are used extensively as fungicides, insecticides, and herbicides.[1][4][29] For example, Fluxapyroxad is a highly effective fungicide that controls a wide range of fungal diseases in crops.[4] Other derivatives are designed to act as herbicides by inhibiting key plant enzymes, or as insecticides.[30] This demonstrates the exceptional versatility of the pyrazole core in modulating biological systems across different kingdoms of life.

Structure-Activity Relationship (SAR) Insights

The biological target of a pyrazole derivative is dictated by the nature and position of the substituents on its core ring. Understanding these structure-activity relationships is fundamental to rational drug design.

A prime example comes from the development of CB1 receptor antagonists like Rimonabant. Extensive research established clear SAR principles for high-affinity binding:[31][32][33][34]

-

N1-Position: A 2,4-dichlorophenyl group was found to be optimal for potent antagonistic activity.

-

C3-Position: A carboxamido group, often with a piperidinyl substituent, is a critical requirement.

-

C5-Position: A para-substituted phenyl ring (e.g., with a chloro or iodo group) is essential for high affinity.

Altering these specific groups can drastically reduce or change the compound's activity, highlighting how the pyrazole acts as a precise scaffold to position key pharmacophores for optimal interaction with the receptor's binding site.

Foundational Synthetic Methodologies

The widespread use of pyrazoles has been driven by the development of robust and flexible synthetic methods. The ability to efficiently generate libraries of diverse pyrazole derivatives is crucial for screening and SAR studies.

Protocol: The Knorr Pyrazole Synthesis

One of the most classical and reliable methods for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2][6][35]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole.

Materials:

-

1,3-Diketone (e.g., Acetylacetone)

-

Hydrazine derivative (e.g., Phenylhydrazine)

-

Solvent (e.g., Ethanol or Glacial Acetic Acid)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq.) in the chosen solvent (e.g., ethanol).

-

Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.1 eq.) dropwise at room temperature. The addition may be exothermic.

-

Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to reflux (typically 60-80°C for ethanol).

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyrazole.

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

This foundational reaction, along with modern variations like multicomponent and microwave-assisted syntheses, provides chemists with a powerful toolkit for creating novel pyrazole-based compounds.[6][36]

Future Directions and Conclusion

The story of the pyrazole scaffold is far from over. Research continues to uncover its potential in new therapeutic areas, including the development of novel antiviral agents, treatments for neurodegenerative diseases, and more sophisticated, multi-target anticancer drugs.[2][14] The integration of computational modeling and artificial intelligence with traditional synthesis is accelerating the design of next-generation pyrazole derivatives with enhanced potency and improved safety profiles.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. [Link]

-

Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

-

What is Rimonabant used for? - Patsnap Synapse. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - OUCI. [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

-

A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018) - ResearchGate. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. [Link]

-

Pyrazole chemistry in crop protection - Semantic Scholar. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Various methods for the synthesis of pyrazole. - ResearchGate. [Link]

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ClinPGx [clinpgx.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benthamdirect.com [benthamdirect.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 26. What is Rimonabant used for? [synapse.patsnap.com]

- 27. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have enabled the synthesis of a vast array of derivatives, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive exploration of pyrazole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and diverse therapeutic applications. Through an analysis of key marketed drugs, this document aims to equip researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to innovate within this rich chemical space.

Introduction: The Significance of the Pyrazole Scaffold

First synthesized in 1883 by Ludwig Knorr, the pyrazole ring has evolved from a chemical curiosity to a "privileged scaffold" in drug discovery.[3] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The unique electronic and steric properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding capabilities.[4][5]

The therapeutic landscape is populated with numerous successful drugs built upon the pyrazole core, treating a wide range of conditions from inflammation and cancer to obesity and neurological disorders.[5][6] Marketed drugs such as Celecoxib (anti-inflammatory), Sunitinib (anticancer), and the withdrawn Rimonabant (anti-obesity) underscore the clinical and commercial significance of this heterocyclic system.[7][8][9] This guide will dissect the chemical and biological principles that render the pyrazole scaffold a continuing source of innovation in pharmacology.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to a diverse range of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles and their pyrazolone derivatives.[10][11] It involves the condensation of a 1,3-dicarbonyl compound (or a β-ketoester) with a hydrazine derivative, typically under acidic conditions.[12][13] The versatility of this reaction allows for the introduction of various substituents on the resulting pyrazole ring by modifying the starting materials.

Experimental Protocol: Knorr Synthesis of a Phenylpyrazolone [10]

-

Reactants: Ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).

-

Solvent and Catalyst: 1-Propanol and a few drops of glacial acetic acid.

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel.

-

Add 1-propanol and glacial acetic acid.

-

Heat the mixture with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Add water to the hot reaction mixture to precipitate the product.

-

Cool the mixture slowly with continued stirring to facilitate crystallization.

-

Isolate the solid product by vacuum filtration, wash with water, and air dry.

-

-

Self-Validation: The identity and purity of the synthesized pyrazolone can be confirmed by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to compare with literature values. The sharp melting point of the recrystallized product is a good indicator of purity.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[14] This reaction offers excellent control over regioselectivity, which is a critical aspect of medicinal chemistry.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a related method that involves the reaction of a 1,4-dicarbonyl compound with hydrazine to form a dihydropyrazole (pyrazoline), which can then be oxidized to the aromatic pyrazole. While less direct than the Knorr synthesis for pyrazoles, it is a valuable tool in the synthetic chemist's arsenal.

The following diagram illustrates the general workflow for pyrazole synthesis and subsequent biological evaluation.

Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole derivatives.

Therapeutic Applications and Mechanisms of Action

The broad therapeutic utility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets. This section will explore key therapeutic areas and the underlying mechanisms of action for representative pyrazole-containing drugs.

Anti-inflammatory Agents: The COX-2 Inhibitors

Perhaps the most well-known application of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[7][15]

Case Study: Celecoxib (Celebrex)

-

Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[15] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[15][16] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[17][18] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[16][17]

-

Therapeutic Use: Treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[17]

The signaling pathway affected by Celecoxib is illustrated below.

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Anticancer Agents: Targeting Kinase Signaling

Pyrazole derivatives have emerged as potent anticancer agents, primarily by targeting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[19][20][21]

Case Study: Sunitinib (Sutent)

-

Mechanism of Action: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[8][22] It potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, among other kinases.[8][23][24] By simultaneously blocking these signaling pathways, sunitinib exerts both anti-angiogenic and direct anti-tumor effects, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[8][25]

-

Therapeutic Use: Treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8]

The following diagram depicts the multi-targeted inhibition by Sunitinib.

Caption: Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.

Cannabinoid Receptor Antagonists

The pyrazole scaffold has also been utilized to develop antagonists for the cannabinoid receptor 1 (CB1), which is involved in regulating appetite and energy balance.

Case Study: Rimonabant (Acomplia)

-

Mechanism of Action: Rimonabant is a selective CB1 receptor antagonist and inverse agonist.[9][26] By blocking the CB1 receptors in the brain and peripheral tissues, it was designed to reduce appetite, decrease fat storage, and improve metabolic parameters.[26][27][28]

-

Therapeutic Use: Rimonabant was approved in Europe for the treatment of obesity but was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[29] This serves as a critical case study in the importance of thorough safety profiling in drug development.

Structure-Activity Relationships (SAR)

The exploration of SAR is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole derivatives. SAR studies involve systematically modifying the substituents on the pyrazole core and evaluating the impact on biological activity.

Key SAR Insights for Pyrazole Derivatives:

-

CB1 Receptor Antagonists: For potent and selective CB1 antagonism, studies have shown the importance of specific substitutions at the 1, 3, and 5-positions of the pyrazole ring.[30] For example, a 2,4-dichlorophenyl group at the 1-position, a piperidinyl carboxamide at the 3-position, and a para-substituted phenyl ring at the 5-position were found to be optimal for high affinity and selectivity.[30]

-

Kinase Inhibitors: The development of pyrazole-based kinase inhibitors has revealed that specific substitution patterns are required for potent and selective inhibition of different kinases.[4][31] For instance, in the development of JAK1 inhibitors, an ortho substitution on the pyrazole ring was found to be crucial for selectivity over JAK2.[4]

-

Anti-inflammatory Agents: The diaryl substitution pattern seen in celecoxib is a common feature of many COX-2 selective inhibitors. Modifications to these aryl rings and the substituents on the pyrazole core have been extensively explored to improve potency and reduce off-target effects.[32]

Quantitative Data on Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | EGFR/VEGFR-2 | HEPG2 | 0.31 - 0.71 | [33] |

| Polysubstituted Pyrazole | DNA Binding | HepG2 | 2.0 | [34] |

| Pyrazole Carbaldehyde | PI3 Kinase | MCF7 | 0.25 | [35] |

| Pyrazolo[4,3-c]pyridine | - | MCF7 | 1.937 (µg/mL) | [35] |

Conclusion and Future Directions

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines.[36][37] Its synthetic tractability and ability to form specific, high-affinity interactions with a multitude of biological targets ensure its continued relevance in medicinal chemistry.[2] Future research will likely focus on several key areas:

-

Multi-target Drug Design: The development of single molecules that can modulate multiple targets, such as dual COX/LOX inhibitors or multi-kinase inhibitors, holds promise for treating complex diseases with improved efficacy and reduced potential for drug resistance.[7]

-

Targeted Drug Delivery: The conjugation of pyrazole-based drugs to targeting moieties or their encapsulation in nanocarriers could enhance their delivery to the site of action, thereby increasing efficacy and reducing systemic toxicity.

References

- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.

- Celecoxib - StatPearls - NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Sunitinib - Wikipedia.

- Celecoxib - Wikipedia.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.

- What is the mechanism of Rimonabant? - Patsnap Synapse.

- Celecoxib Pathway, Pharmacodynamics - ClinPGx.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed.

- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents.

- "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem.

- Sunitinib Malate - MassiveBio.

- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications - Benchchem.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.

- What is Rimonabant used for? - Patsnap Synapse.

- What is the mechanism of Celecoxib? - Patsnap Synapse.

- What is the mechanism of Sunitinib Malate? - Patsnap Synapse.

- Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed.

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem.

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed.

- Rimonabant - Wikipedia.

- Knorr Pyrazole Synthesis - Chem Help Asap.

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online.

- Knorr Pyrazole Synthesis - J&K Scientific LLC.

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Sunitinib - Wikipedia [en.wikipedia.org]

- 9. What is Rimonabant used for? [synapse.patsnap.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Celecoxib - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 20. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 23. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. massivebio.com [massivebio.com]

- 25. researchgate.net [researchgate.net]

- 26. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 27. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Rimonabant - Wikipedia [en.wikipedia.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 34. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. eurekaselect.com [eurekaselect.com]

3-(1H-pyrazol-1-yl)propan-1-amine molecular weight and formula

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propan-1-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring the privileged pyrazole scaffold. The document details the fundamental molecular and physicochemical properties of the molecule, outlines a robust and plausible synthetic pathway, and discusses established methodologies for its characterization. Furthermore, it explores the significant potential of this compound within the domains of medicinal chemistry and drug discovery, contextualized by the extensive biological activities associated with pyrazole derivatives. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic amines as therapeutic agents or molecular probes.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] The versatility of this scaffold, combined with its unique electronic properties and metabolic stability, has made it a "privileged structure" in drug design.[2][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2] Clinically successful drugs such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anticancer agent), and Sildenafil (for erectile dysfunction) prominently feature the pyrazole core, underscoring its therapeutic value.[2][3]

This compound belongs to this critical class of molecules, incorporating the pyrazole nucleus linked to a flexible aminopropyl side chain. This structural combination offers multiple points for diversification and interaction with biological targets, making it a molecule of significant interest for proteomics research and as a building block in the synthesis of more complex pharmaceutical agents.[4]

Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 75653-86-0 | [4][5] |

| Molecular Formula | C₆H₁₁N₃ | [4][5][6][7] |

| Molecular Weight | 125.17 g/mol | [4][5][7] |

| Monoisotopic Mass | 125.0953 Da | [6] |

| Canonical SMILES | C1=CN(N=C1)CCCN | [6] |

Structural Representation

The structure consists of a pyrazole ring attached at the N1 position to a three-carbon aliphatic chain, terminating in a primary amine group.

Caption: Chemical structure of this compound.

Synthesis and Characterization

While multiple suppliers offer this compound, understanding its synthesis is crucial for derivatization and methodology development. A common and effective method for synthesizing N-alkylated pyrazoles with amine functionalities is through a two-step process involving Michael addition followed by reduction.

Proposed Synthetic Workflow

A logical synthetic route begins with the reaction of pyrazole with acrylonitrile via a Michael addition to form 3-(1H-pyrazol-1-yl)propanenitrile. Subsequent reduction of the nitrile group yields the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 1H-pyrazole.

Step 1: Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile or without solvent.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide, 40% in methanol) or sodium methoxide.

-

Reagent Addition: Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8]

-

Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-(1H-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography to yield the final product.

Spectroscopic Characterization (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural confirmation.[9] The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit characteristic signals.

-

Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons. H4 (the proton at C4) will appear as a triplet. H3 and H5 will appear as doublets.[10]

-

Propyl Chain Protons:

-

The methylene group adjacent to the pyrazole ring (-N-CH₂ -CH₂-CH₂-NH₂) will likely appear as a triplet.

-

The central methylene group (-N-CH₂-CH₂ -CH₂-NH₂) will be a multiplet (quintet) due to coupling with the two adjacent CH₂ groups.

-

The methylene group adjacent to the amine (-CH₂-CH₂ -NH₂) will appear as a triplet.[11]

-

-

Amine Protons: The -NH₂ protons typically appear as a broad singlet.[11]

The integration of these peaks should correspond to the number of protons in each environment (1:1:1 for pyrazole, 2:2:2 for the propyl chain, and 2 for the amine).[11]

Applications and Biological Context

The true value of this compound lies in its potential as a versatile intermediate and a biologically active molecule itself. The pyrazole scaffold is a known pharmacophore that interacts with a wide array of biological targets.

Role in Drug Discovery

Pyrazole derivatives have been extensively studied and developed for numerous therapeutic areas:[2][12]

-

Anti-inflammatory Agents: By inhibiting enzymes like cyclooxygenase (COX), as seen with celecoxib.[1]

-

Anticancer Therapeutics: Through the inhibition of various kinases that are crucial for cancer cell proliferation and survival.[1][3]

-

Neuroprotective Agents: Some pyrazole derivatives have shown potential in protecting neurons from damage, for example, by modulating apoptosis pathways involving proteins like Bax and caspase-3.[8]

-

Antimicrobial and Antiviral Compounds: The pyrazole nucleus serves as a base for compounds with activity against resistant bacteria and various viruses.[2][3]

The primary amine in this compound serves as a key functional handle for further chemical modification, allowing for its incorporation into larger, more complex molecules designed to interact with specific biological targets.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, it is plausible that derivatives of this compound could modulate key cellular signaling pathways. For instance, pyrazole-containing molecules have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[13]

Caption: Potential inhibition of the RIPK1-mediated inflammation pathway.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general precautions for alkyl amines and heterocyclic compounds should be observed.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15]

-